ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
Description
The exact mass of the compound ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111590. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-amino-1-benzyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)10-11(13)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPALUGLYRHXNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296799 | |
| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20271-33-4 | |
| Record name | 20271-33-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Spectroscopic Guide to Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate: A ¹H and ¹³C NMR Analysis
Introduction: The Imperative of Structural Verification in Drug Discovery
In the landscape of modern drug development and materials science, 1,2,3-triazole derivatives stand out as privileged scaffolds due to their synthetic accessibility and remarkable biological activities. Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a key exemplar of this class, embodying the structural motifs that drive molecular interactions. Unambiguous characterization of such molecules is the bedrock upon which all subsequent research is built. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic compounds in solution.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate. Moving beyond a mere recitation of data, we will delve into the causal relationships between the molecule's electronic architecture and its spectroscopic signature. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.
Molecular Architecture and NMR-Active Nuclei
To interpret an NMR spectrum, one must first deconstruct the molecule into its constituent, magnetically distinct environments. The structure of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate possesses several unique proton and carbon nuclei, each with a characteristic chemical shift influenced by its local electronic environment.
Caption: Annotated structure of the target compound showing unique nuclei.
¹H NMR Spectral Analysis: Probing the Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton types, their relative abundance (integration), and the number of neighboring protons (multiplicity). The spectrum is a direct reflection of the molecule's electronic landscape.
Predicted ¹H NMR Data and Assignments
The following table summarizes the anticipated signals for the title compound. These predictions are grounded in established chemical shift theory and data from analogous structures.[1][2]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |
| H¹⁴, H¹⁵, H¹⁶, H¹⁷, H¹⁸ (Aromatic) | ~7.30 - 7.45 | Multiplet (m) | 5H | Protons on the phenyl ring experience deshielding due to aromatic ring current.[3] The signals for ortho, meta, and para protons often overlap into a complex multiplet. |
| H⁷ (-NH₂) | ~6.5 - 7.5 (variable) | Broad Singlet (br s) | 2H | The amino protons are subject to hydrogen bonding and chemical exchange, leading to a broad signal with a concentration and solvent-dependent chemical shift.[4] |
| H⁹ (-CH₂-Ph) | ~5.55 | Singlet (s) | 2H | These benzylic protons are significantly deshielded by the adjacent electron-withdrawing triazole ring (specifically N¹) and the phenyl group.[5][6] The absence of an adjacent, non-equivalent proton results in a singlet. |
| H¹¹ (-O-CH₂-CH₃) | ~4.30 | Quartet (q) | 2H | Deshielded due to the adjacent electronegative oxygen atom of the ester. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 rule, 3+1=4). |
| H¹² (-O-CH₂-CH₃) | ~1.35 | Triplet (t) | 3H | These aliphatic protons are in a shielded environment. The signal is split into a triplet by the two neighboring protons of the methylene group (n+1 rule, 2+1=3). |
The Causality Behind the Spectrum
-
The Ethyl Signature: The quartet at ~4.30 ppm and the triplet at ~1.35 ppm are a classic, mutually-validating pattern for an ethyl group attached to an electronegative atom. The integration ratio of 2:3 confirms this assignment.
-
Benzylic Deshielding: The singlet at ~5.55 ppm is a key indicator of the benzyl group's attachment to the N1 position of the triazole. Its downfield shift is a direct consequence of the combined inductive effects of the aromatic ring and the heterocyclic system.
-
Solvent Effects: The choice of deuterated solvent is critical. In a non-polar solvent like CDCl₃, the NH₂ signal may be sharper. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is often broader and may shift further downfield due to stronger solute-solvent interactions.[4][7]
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon environment, providing a direct count of the non-equivalent carbons and offering profound insight into their hybridization and electronic status.
Predicted ¹³C NMR Data and Assignments
Based on established chemical shift ranges, the ¹³C spectrum is predicted as follows.[8][9][10]
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C⁶ (C=O) | ~162.5 | The carbonyl carbon of the ester is highly deshielded due to sp² hybridization and the double bond to an electronegative oxygen atom, placing it furthest downfield.[11] |
| C⁵ (Triazole) | ~155.0 | This triazole carbon is attached to the electron-donating amino group, which strongly deshields it. |
| C¹³ (ipso-C) | ~135.0 | The aromatic carbon directly attached to the methylene group. |
| C¹⁵, C¹⁷ (meta-C) | ~129.0 | Aromatic carbons three bonds away from the substituent. |
| C¹⁶ (para-C) | ~128.5 | Aromatic carbon four bonds away from the substituent. |
| C¹⁴, C¹⁸ (ortho-C) | ~128.0 | Aromatic carbons two bonds away from the substituent. |
| C⁴ (Triazole) | ~120.0 | This triazole carbon is attached to the electron-withdrawing carboxylate group. |
| C¹¹ (-O-CH₂) | ~61.0 | The methylene carbon of the ethyl ester is deshielded by the directly attached oxygen atom. |
| C⁹ (-CH₂-Ph) | ~52.0 | The benzylic carbon is deshielded by the attached nitrogen and phenyl groups. |
| C¹² (-CH₃) | ~14.5 | The terminal methyl carbon of the ethyl ester is in a highly shielded environment, appearing furthest upfield. |
Complementary Data and Structural Confirmation
The ¹³C NMR spectrum provides a self-validating cross-check for the ¹H analysis. The observation of ten distinct signals would confirm the proposed structure (two triazole carbons, six aromatic carbons, and four aliphatic carbons). The chemical shifts provide unambiguous evidence for the presence of key functional groups, such as the ester carbonyl (~162.5 ppm) and the substituted heterocyclic ring. For definitive assignment, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to correlate each proton with its directly attached carbon (HSQC) or with carbons two to three bonds away (HMBC).[12]
Experimental Protocols: Ensuring Data Integrity
The quality of NMR data is directly dependent on meticulous sample preparation and a logical acquisition workflow.
Standard Operating Procedure for NMR Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[13][14]
-
Solvent Selection & Dissolution: Select an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which the compound is fully soluble. Add approximately 0.6-0.7 mL of the solvent to the vial.[15][16]
-
Homogenization: Vortex the vial for 30-60 seconds to ensure the sample is completely dissolved and the solution is homogeneous. Incomplete dissolution is a common source of poor spectral quality.
-
Sample Transfer & Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube.[14] This filtration step removes any particulate matter that can degrade spectral resolution.
-
Capping and Cleaning: Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before insertion into the spectrometer.[17]
Data Acquisition Workflow
The following diagram illustrates a standard workflow for acquiring high-quality 1D NMR data.
Caption: A typical workflow for NMR sample preparation and data acquisition.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an irrefutable structural confirmation of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate. Each signal in the respective spectra corresponds logically to a unique nuclear environment within the molecule, and the observed chemical shifts and multiplicities are fully consistent with established principles of magnetic resonance. This guide demonstrates how a rigorous, first-principles approach to spectral interpretation not only validates a molecular structure but also provides a deeper understanding of its electronic properties, a critical foundation for any research in medicinal chemistry or materials science.
References
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National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]
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The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]
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National Institutes of Health (NIH). Ethyl 1-benzyl-5-{[(isopropylamino)(3-nitrophenoxy)methylidene]amino}-1H-1,2,3-triazole-4-carboxylate. Available from: [Link]
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MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]
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American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link]
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PubChem, National Institutes of Health. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Available from: [Link]
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An In-depth Technical Guide to the Dimroth Rearrangement in 1,2,3-Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Classic Rearrangement with Modern Utility
The Dimroth rearrangement, first described by Otto Dimroth in 1909, is a fascinating and synthetically powerful isomerization reaction within heterocyclic chemistry.[1][2] At its core, it involves the translocation of endocyclic and exocyclic heteroatoms, most commonly nitrogen, within a heterocyclic ring system.[1][3] While applicable to various nitrogen-containing heterocycles, its role in the chemistry of 1,2,3-triazoles is particularly significant.[1][4]
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. The Dimroth rearrangement provides a unique pathway to access specific 1,2,3-triazole isomers that might be difficult to obtain through conventional synthetic routes. This rearrangement allows for the conversion of a kinetically formed triazole into a more thermodynamically stable isomer, a critical consideration in optimizing the properties of a final compound.[5][6]
This guide offers an in-depth exploration of the Dimroth rearrangement as it pertains to 1,2,3-triazole synthesis. We will dissect the core mechanism, explore the nuances of acid-catalyzed, base-catalyzed, and thermal variations, and analyze the factors that govern the reaction's regioselectivity and rate. Furthermore, we will provide practical, field-proven experimental protocols and highlight the rearrangement's application in contemporary drug development and materials science.
The Core Mechanism: A Ring-Opening, Ring-Closing Cascade
The Dimroth rearrangement is fundamentally a process of ring-opening followed by ring-closing (RORC).[3] This isomerization is not a simple intramolecular shift but a dynamic cascade of events that leads to the final, rearranged product. The driving force behind this transformation is the pursuit of thermodynamic stability; the reaction will favor the formation of the more stable triazole isomer.[1]
The generalized mechanism can be broken down into the following key stages:
-
Initial Interaction with the Medium: The reaction is typically initiated by interaction with an acid, a base, or thermal energy.[1][7] This initial step is crucial for priming the triazole ring for the subsequent ring-opening.
-
Ring Opening: The primed triazole ring undergoes cleavage, typically between a nitrogen-nitrogen or nitrogen-carbon bond, to form a reactive, open-chain intermediate. In the case of 1,2,3-triazoles, this intermediate is often a diazo species.[2]
-
Conformational Change/Rotation: The open-chain intermediate possesses conformational freedom, allowing for rotation around single bonds. This rotation is the pivotal step that enables the reorientation of the atoms destined to form the new heterocyclic ring.
-
Ring Closure: An intramolecular cyclization of the reoriented intermediate occurs, forming the new, rearranged triazole ring.
-
Tautomerization/Deprotonation: The newly formed ring may undergo tautomerization or deprotonation to yield the final, stable 1,2,3-triazole product.
The specific nature of the intermediates and the sequence of events are highly dependent on the reaction conditions, as we will explore in the following sections.
Catalytic Conditions and Mechanistic Variations
The Dimroth rearrangement of 1,2,3-triazoles can be effectively promoted under acidic, basic, or thermal conditions. Each set of conditions imparts a distinct mechanistic pathway.
Acid-Catalyzed Dimroth Rearrangement
Under acidic conditions, the rearrangement is initiated by the protonation of a ring nitrogen atom.[7] This protonation increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack and subsequent ring opening.
Mechanism:
-
Protonation: A ring nitrogen atom is protonated by the acid catalyst.
-
Nucleophilic Attack: A nucleophile, often a solvent molecule like water, attacks a carbon atom of the triazole ring.
-
Ring Opening: The C-N bond cleaves, leading to the formation of an open-chain diazo intermediate.
-
Rotation and Tautomerization: The intermediate undergoes conformational changes and tautomerization.
-
Ring Closure: The terminal amino group of the intermediate attacks the diazo group, leading to the formation of the rearranged triazole ring.
-
Deprotonation: The final product is formed upon deprotonation.
Caption: Acid-catalyzed Dimroth rearrangement mechanism.
Base-Catalyzed Dimroth Rearrangement
In the presence of a base, the rearrangement typically proceeds through the deprotonation of an exocyclic amino group or an acidic ring proton. This generates a more nucleophilic species that initiates the ring-opening cascade.
Mechanism:
-
Deprotonation: A base removes a proton from an exocyclic amino group or a C-H bond of the triazole ring.
-
Ring Opening: The resulting anion facilitates the cleavage of a ring bond, leading to an open-chain intermediate.
-
Rotation: The intermediate undergoes rotation to a conformation suitable for cyclization.
-
Ring Closure: An intramolecular nucleophilic attack leads to the formation of the new triazole ring.
-
Protonation: The rearranged triazole is protonated by the solvent or a proton source to yield the final product.
Caption: Base-catalyzed Dimroth rearrangement mechanism.
Thermal Dimroth Rearrangement
The Dimroth rearrangement can also be induced by heat in the absence of a catalyst. The thermal mechanism often involves a concerted or near-concerted ring-opening and re-closing process, although stepwise pathways through zwitterionic or diradical intermediates have also been proposed.
Mechanism:
-
Thermal Activation: The starting triazole absorbs thermal energy, leading to a high-energy transition state.
-
Ring Opening: The triazole ring opens to form a transient, reactive intermediate.
-
Rotation and Ring Closure: Rapid rotation and subsequent intramolecular cyclization lead to the rearranged product.
Caption: Thermal Dimroth rearrangement mechanism.
Factors Influencing Regioselectivity and Reaction Rate
The outcome of a Dimroth rearrangement is not always a single product. The regioselectivity and rate of the reaction are delicately controlled by a combination of electronic, steric, and environmental factors.[7]
| Factor | Effect on Reaction Rate and Regioselectivity |
| Electron-withdrawing groups | Generally accelerate the reaction by stabilizing the anionic intermediates in base-catalyzed rearrangements or increasing the electrophilicity of the ring in acid-catalyzed reactions. Can influence the position of ring opening.[7] |
| Electron-donating groups | May slow down the reaction by destabilizing anionic intermediates or reducing the electrophilicity of the ring. |
| Steric hindrance | Bulky substituents can influence the preferred conformation of the open-chain intermediate, thereby directing the regioselectivity of the ring closure. Very large groups may hinder the reaction altogether. |
| Solvent polarity | Polar solvents can stabilize charged intermediates, potentially accelerating the reaction. The choice of solvent can also influence the pKa of the reactants and catalysts. |
| pH of the medium | Critically affects the rate of acid and base-catalyzed rearrangements by controlling the concentration of the active catalytic species.[7] |
| Temperature | Higher temperatures generally increase the reaction rate but may lead to the formation of undesired side products. |
Experimental Protocols
The following protocols are illustrative examples of how the Dimroth rearrangement can be carried out in a laboratory setting. Researchers should always first consult the primary literature and perform a thorough safety assessment before conducting any experiment.
General Protocol for Acid-Catalyzed Dimroth Rearrangement
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the starting 1-substituted-5-amino-1,2,3-triazole (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl, H₂SO₄) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: General experimental workflow for Dimroth rearrangement.
General Protocol for Base-Catalyzed Dimroth Rearrangement
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: Suspend the starting 1-substituted-5-amino-1,2,3-triazole (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO).
-
Base Addition: Add a base (e.g., NaOEt, K₂CO₃) to the reaction mixture. The strength and stoichiometry of the base may need to be optimized.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a proton source (e.g., water, dilute HCl) until the mixture is neutral.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Dry, concentrate, and purify the product as described in the acid-catalyzed protocol.
Applications in Drug Development and Materials Science
The Dimroth rearrangement is not merely an academic curiosity; it is a valuable tool in the synthesis of complex molecules with important applications.
-
Drug Development: In medicinal chemistry, the rearrangement is employed to access specific regioisomers of biologically active triazoles.[3] This is crucial as the biological activity of a molecule can be highly dependent on the precise arrangement of its functional groups. The ability to interconvert triazole isomers allows for the fine-tuning of a drug candidate's properties, such as its binding affinity to a target protein or its pharmacokinetic profile.
-
Energetic Materials: The 1,2,3-triazole ring is a component of some high-energy density materials (HEDMs). The Dimroth rearrangement has been utilized to synthesize novel nitrogen-rich heterocyclic compounds with potential applications as energetic materials. By rearranging the triazole core, researchers can modulate the energetic properties and stability of these compounds.
Conclusion
The Dimroth rearrangement is a versatile and powerful transformation in the synthetic chemist's toolkit for the preparation of 1,2,3-triazoles. A thorough understanding of its mechanism under different catalytic conditions, coupled with an appreciation for the factors that control its regioselectivity, enables the rational design of synthetic routes to novel and valuable molecules. As the demand for sophisticated heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of classic reactions like the Dimroth rearrangement will undoubtedly play a crucial role in advancing these fields.
References
- Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021-04-26).
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC - NIH. (2021-05-15).
- The Dimroth Rearrangement: A Comprehensive Analysis - star chemistry. (2025-09-21).
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025-05-29).
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications.
- Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials - RSC Publishing. (2021-04-27).
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-
The Dimroth rearrangement of 1,2,3-triazoles in the synthesis of anion receptors based on calix[5]arenas - ResearchGate. (2025-12-04). Available from:
- Dimroth rearrangement - Wikipedia.
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025-05-29).
- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - NIH.
- 1,2,3-Triazole - Wikipedia.
- Base-catalyzed Dimroth rearrangement mechanism - ResearchGate.
- Proposed plausible mechanisms for compounds 3 and 4 formation in... - ResearchGate.
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- 1. starchemistry888.com [starchemistry888.com]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
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- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Evaluating the Anticancer Potential of Substituted 1,2,3-Triazoles
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The 1,2,3-triazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the quest for novel anticancer agents. This is not merely due to its synthetic accessibility via the robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The triazole ring itself is more than an inert linker; it's a bioisostere of an amide bond, resistant to metabolic degradation, and capable of forming crucial hydrogen bonds and dipole interactions with biological targets. These properties make 1,2,3-triazole derivatives potent candidates for inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and arresting the cell cycle.
This document moves beyond a simple recitation of facts. It is designed as a practical guide, providing not only the "how" but the critical "why" behind the experimental protocols. We will journey from the synthesis of these promising compounds to their rigorous evaluation, equipping you with the foundational knowledge and detailed methodologies required to validate their anticancer potential in your own research.
Part 1: Synthesis of Substituted 1,2,3-Triazoles via CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone for synthesizing 1,4-disubstituted 1,2,3-triazoles. Its reliability, high yields, and mild reaction conditions make it an indispensable tool.
Protocol 1: General Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
Causality & Rationale: This protocol leverages the "click chemistry" principle to efficiently ligate a terminal alkyne and an organic azide. Sodium ascorbate is used as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable CuSO₄ precursor, preventing the formation of undesirable byproducts and ensuring a clean, regioselective reaction.
Materials:
-
Organic Azide (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium Ascorbate (0.1 equiv)
-
Solvent: t-Butanol/Water (1:1 mixture)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous solution of NH₄Cl
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the organic azide (1.0 equiv) and terminal alkyne (1.1 equiv) in a 1:1 mixture of t-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 equiv) followed by sodium ascorbate (0.1 equiv).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 1,4-disubstituted 1,2,3-triazole.
-
Characterize the final compound using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: In Vitro Evaluation of Anticancer Activity
In vitro assays are the first critical step in quantifying the biological activity of newly synthesized compounds against cancer cell lines. They provide essential data on cytotoxicity, mechanisms of cell death, and effects on cell proliferation.
Caption: Quadrant analysis for Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).
-
Phosphate-Buffered Saline (PBS), cold.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Harvesting: Culture and treat cells in 6-well plates. After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and neutralize the trypsin.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells as controls to set compensation and gates correctly. Collect at least 10,000 events per sample for statistically significant results.
-
Data Interpretation: Quantify the percentage of cells in each of the four quadrants to determine the proportion of viable, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the Annexin V⁺ populations (early and late apoptotic) compared to the control indicates that the compound induces apoptosis.
Protocol 3.2: Cell Cycle Analysis
Causality & Rationale: The cell cycle is a series of events that leads to cell division and replication. It has four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Many anticancer drugs function by causing damage that arrests the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing the cell from proliferating and often leading to apoptosis. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. This allows for the quantification of cells in each phase: G0/G1 phase cells have 2N DNA content, G2/M phase cells have 4N DNA content, and S phase cells have an intermediate amount.
Materials:
-
Cells treated with the test compound at its IC₅₀ concentration.
-
Cold 70% Ethanol.
-
PBS.
-
Staining solution: PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells as described in the apoptosis protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol drop-by-drop to fix the cells. Fixation is critical for permeabilizing the membrane to allow PI entry.
-
Incubation: Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Part 4: Investigating Molecular Targets with Western Blotting
Causality & Rationale: To understand the specific signaling pathways affected by a 1,2,3-triazole compound, Western blotting is an invaluable technique. It allows for the detection and semi-quantification of specific proteins in a cell lysate. By probing for key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs, p53), researchers can pinpoint the molecular drivers of the compound's anticancer activity.
Caption: Simplified PI3K/AKT/mTOR cancer signaling pathway.
Protocol 4.1: General Western Blotting Protocol
-
Protein Extraction: Treat cells with the 1,2,3-triazole compound for the desired time. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-cleaved Caspase-3, anti-p-AKT, anti-Actin) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin or GAPDH should be used as a loading control to normalize the data.
Part 5: Transition to In Vivo Models
While in vitro assays are essential for initial screening and mechanistic studies, they cannot fully replicate the complex tumor microenvironment. Promising lead compounds identified through the described protocols must ultimately be validated in animal models.
Bridging the Gap: The Hollow Fiber Assay The hollow fiber assay serves as an intermediate step between in vitro and full in vivo xenograft studies. In this model, cancer cells are encapsulated in semipermeable hollow fibers, which are then implanted into mice (e.g., subcutaneously and intraperitoneally). This allows for the simultaneous evaluation of a compound's effect on multiple cell lines in a physiological environment while requiring smaller amounts of the compound compared to traditional xenograft models.
The Gold Standard: Xenograft Models In xenograft models, human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice. The triazole compound is then administered, and its effect on tumor growth, volume, and animal survival is monitored over time. These studies provide critical data on the compound's efficacy, pharmacokinetics, and potential toxicity in a living organism, which are indispensable for any further clinical development.
References
-
Tawfiq, K.M., Sabri, M., & Hashim, R.A. (2025). The therapeutic efficacy of 1,2,3-triazoles in cancer. GSC Biological and Pharmaceutical Sciences, 32(03), 103–107. [Link]
-
El-Malah, A.A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Pharmaceuticals, 14(12), 1220. [Link]
-
Plesca, V., et al. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. [Link]
-
Alam, M.M. (2022). 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie, 355(1), e2100158. [Link]
-
Sahu, R.K., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(08), 021-032. [Link]
-
Bio-Rad. (n.d.). Apoptosis Flow Cytometry. [Link]
-
Jove. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]
-
Paprocka, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 479. [Link]
-
Dadwal, A., et al. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. Cancer Informatics, 22. [Link]
-
Hennessy, B.T., et al. (2005). Targeting the PI3K/AKT/mTOR signaling in cancer. Journal of Clinical Investigation, 115(1), 22-29. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. [Link]
-
USF Health. (n.d.). Apoptosis Protocols. [Link]
application of 1,2,3-triazole derivatives as corrosion inhibitors
An Application Guide to 1,2,3-Triazole Derivatives as Corrosion Inhibitors
Senior Application Scientist's Foreword
Corrosion is a relentless process of material degradation that carries a staggering global economic cost, estimated to be 2.5 trillion USD annually, equivalent to about 3.4% of the world's GDP.[1] This pervasive issue necessitates the development of effective and environmentally benign protective strategies. Among these, the use of organic corrosion inhibitors stands out as a highly practical and efficient method.[2] These molecules function by adsorbing onto a metal's surface, forming a protective barrier that shields it from aggressive environments.[3]
Recently, the class of 1,2,3-triazole derivatives has emerged as a subject of intense research and application in corrosion science.[1] The rationale for this focus is multifaceted. The 1,2,3-triazole ring is a stable aromatic system rich in nitrogen heteroatoms and π-electrons, which are crucial for effective adsorption onto metal surfaces.[1] Furthermore, the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a remarkably efficient, reliable, and regioselective method for their synthesis.[4][5][6] This allows for the straightforward creation of a diverse library of derivatives, enabling fine-tuning of their molecular structure to maximize inhibitory performance.[7]
This guide is designed for researchers and scientists in materials science and chemical engineering. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how 1,2,3-triazole derivatives are synthesized, evaluated, and optimized as corrosion inhibitors. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: Synthesis via Click Chemistry - A Protocol for Predictable Excellence
The preferred method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction is lauded for its high yields, mild reaction conditions, and exceptional regioselectivity, making it a staple in modern synthetic chemistry.[6][8]
Causality of the CuAAC Method
The "click" reaction's efficiency stems from its high thermodynamic driving force and the catalytic cycle involving a copper(I) species.[9] Unlike the uncatalyzed Huisgen cycloaddition which requires harsh conditions and yields a mixture of 1,4 and 1,5-regioisomers, the Cu(I) catalyst ensures the exclusive formation of the 1,4-disubstituted product.[1][10] This isomeric purity is critical, as the specific orientation of substituents on the triazole ring directly impacts the molecule's interaction with the metal surface and, consequently, its inhibition efficiency.
General Protocol: Synthesis of a Model 1,2,3-Triazole Derivative
This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, a well-documented corrosion inhibitor.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Setup: In a 50 mL round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol in 1 mL water) and an aqueous solution of CuSO₄·5H₂O (0.1 mmol in 1 mL water).
-
Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The use of sodium ascorbate is crucial as it reduces the Cu(II) species to the catalytically active Cu(I) in situ.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Once the reaction is complete, add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or column chromatography on silica gel.
Part 2: The Mechanism of Inhibition - Adsorption at the Metal-Electrolyte Interface
The efficacy of 1,2,3-triazole derivatives hinges on their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[3] This adsorption is not a simple physical layering but a complex interplay of electronic interactions. The triazole ring, with its lone pair electrons on nitrogen atoms and delocalized π-electrons, acts as the primary anchor to the metal.[1]
The adsorption mechanism can be broadly classified into:
-
Physisorption (Electrostatic Adsorption): In acidic solutions, the triazole's nitrogen atoms can become protonated. The resulting cationic species can then be electrostatically attracted to a negatively charged metal surface (due to the specific adsorption of anions like Cl⁻ from the acid).[1]
-
Chemisorption (Chemical Adsorption): This involves a stronger interaction akin to the formation of a coordinate bond. It occurs through the sharing of electrons between the inhibitor molecule and the metal. The lone pair electrons of the nitrogen atoms or the π-electrons of the aromatic rings can be donated to the vacant d-orbitals of the metal atoms (e.g., iron).[1]
-
Retro-donation: A synergistic effect where electrons from the filled d-orbitals of the metal atom can be back-donated to the low-lying lowest unoccupied molecular orbitals (LUMO) of the inhibitor molecule, further strengthening the bond.[1]
The dominant mechanism depends on the inhibitor's structure, the type of metal, and the nature of the corrosive environment.
Caption: Adsorption mechanisms of 1,2,3-triazoles on a metal surface.
Part 3: Protocols for Performance Evaluation
A multi-faceted approach is required to validate the performance of a corrosion inhibitor. This involves gravimetric, electrochemical, and surface analysis techniques, often complemented by theoretical calculations.
Gravimetric Method (Weight Loss)
This is the most direct method for determining the corrosion rate. It is foundational and provides a tangible measure of material loss over time.
Protocol:
-
Specimen Preparation:
-
Prepare metal coupons (e.g., mild steel) of known dimensions.
-
Abrade the coupons sequentially with different grades of emery paper, rinse with deionized water and acetone, and dry in a desiccator.
-
Accurately weigh each coupon to four decimal places (W₁).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the 1,2,3-triazole inhibitor.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 4-24 hours) at a constant temperature.[3]
-
-
Post-Immersion Analysis:
-
After the immersion period, remove the coupons.
-
Carefully clean them with a suitable solution (e.g., Clarke's solution) to remove corrosion products without attacking the base metal.
-
Rinse with deionized water and acetone, dry, and re-weigh (W₂).
-
-
Calculations:
-
Corrosion Rate (CR): CR (g/m²h) = (W₁ - W₂) / (A * t), where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.[3]
-
Self-Validation: The protocol's integrity is maintained by running triplicate samples for each concentration and a blank. The standard deviation should be minimal. A clear dose-dependent decrease in weight loss validates the inhibitor's action.
Electrochemical Evaluation
Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism and the inhibitor's mode of action.[11] A standard three-electrode cell is used, comprising a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum sheet).[3]
Caption: Standard three-electrode setup for electrochemical tests.
This technique measures the current response as the potential of the working electrode is scanned, providing information on both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[12][13]
Protocol:
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).[3]
-
Potential Scan: Scan the potential from a cathodic value relative to OCP to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[3]
-
Data Analysis: Plot the logarithm of the current density (log i) versus the applied potential (E). This is the Tafel plot.
-
Parameter Extraction: Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to their intersection. The potential at this point is the corrosion potential (Ecorr), and the current density is the corrosion current density (Icorr).
Data Interpretation:
| Parameter | Change with Inhibitor | Mechanistic Insight |
| Icorr | Decreases | A lower Icorr directly signifies a lower corrosion rate and effective inhibition. |
| Ecorr | Shifts > 85 mV | A significant shift to more positive (anodic) or negative (cathodic) potentials indicates the inhibitor primarily affects the anodic or cathodic reaction, respectively. |
| Ecorr | Shifts < 85 mV | A small shift suggests a mixed-type inhibitor, affecting both reactions.[1] |
| βa, βc | Changes | Changes in the anodic (βa) and cathodic (βc) Tafel slopes indicate that the inhibitor alters the mechanism of these reactions. |
Causality: A potent inhibitor will significantly reduce Icorr. The shift in Ecorr provides crucial information about its mode of action (anodic, cathodic, or mixed-type), guiding further molecular design.[1]
EIS is a powerful non-destructive technique that probes the properties of the electrode/electrolyte interface.[14][15] A small amplitude AC potential is applied over a range of frequencies, and the resulting impedance is measured.
Protocol:
-
Stabilization: As with PDP, stabilize the electrode at its OCP.
-
Frequency Scan: Apply a small sinusoidal potential perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Presentation: The data is typically plotted in two ways:
-
Nyquist plot: Imaginary impedance (-Z") vs. real impedance (Z').
-
Bode plot: Logarithm of impedance modulus (|Z|) and phase angle (θ) vs. logarithm of frequency.
-
-
Modeling: The data is fitted to an equivalent electrical circuit (EEC) to model the interface and extract quantitative parameters. A simple Randles circuit is often a good starting point.
Data Interpretation (using a simple Randles circuit):
| Parameter | Change with Inhibitor | Mechanistic Insight |
| Rct (Charge Transfer Resistance) | Increases | This is the key parameter. A larger Rct indicates a slower corrosion process due to the protective inhibitor film hindering charge transfer.[16] |
| Cdl (Double Layer Capacitance) | Decreases | The inhibitor molecules displace water molecules at the interface, decreasing the local dielectric constant and/or increasing the thickness of the electrical double layer, thus lowering Cdl. |
| Rs (Solution Resistance) | No significant change | This parameter reflects the bulk electrolyte conductivity and should not be affected by the surface inhibitor. |
Inhibition Efficiency from EIS: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
Surface Analysis Techniques
These methods provide visual and compositional evidence of the protective film formed by the inhibitor.[17][18]
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface, allowing for a visual comparison between a coupon exposed to the blank solution (showing significant pitting and damage) and one protected by the inhibitor (showing a much smoother surface).
-
Atomic Force Microscopy (AFM): Measures surface topography at the nanoscale, revealing the formation of a smooth, adsorbed inhibitor film and quantifying the reduction in surface roughness.[19]
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can confirm the presence of elements from the inhibitor molecule (like N, O, S) on the metal surface, providing direct evidence of adsorption and sometimes offering insight into the chemical nature of the bond (e.g., N-Fe bonds).[18]
Theoretical Validation: Quantum Chemical Calculations
Computational methods, particularly Density Functional Theory (DFT), are used to correlate the molecular structure of an inhibitor with its potential efficiency, guiding rational design before synthesis.[3][20][21]
Key Calculated Parameters:
| Parameter | Definition | Correlation with High IE% |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher (less negative) value: Indicates a greater tendency to donate electrons to the metal's vacant orbitals (chemisorption).[22] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower value: Indicates a greater ability to accept electrons from the metal (retro-donation), strengthening the bond.[21] |
| ΔE (Energy Gap) | ΔE = ELUMO - EHOMO | Lower value: A smaller energy gap implies higher reactivity of the molecule, facilitating easier electron transfer and stronger adsorption.[23][24] |
| Dipole Moment (µ) | Measure of molecular polarity | A higher dipole moment can facilitate stronger electrostatic interactions and displacement of water molecules from the metal surface. |
These theoretical calculations provide a powerful predictive tool, allowing researchers to screen potential inhibitor candidates and focus synthetic efforts on the most promising molecular architectures.[25]
Conclusion
The represents a confluence of elegant synthesis, well-understood mechanisms, and robust evaluation methodologies. The "click chemistry" approach provides unparalleled access to a vast chemical space of potential inhibitors.[4][5] Their effectiveness is rooted in their ability to form a resilient protective film on the metal surface through a combination of physisorption and chemisorption.[1] A comprehensive evaluation, integrating gravimetric analysis, advanced electrochemical techniques like PDP and EIS, and corroborative surface imaging, provides a self-validating framework to quantify their performance and elucidate their mechanism of action. By bridging these experimental protocols with the predictive power of quantum chemistry, researchers are well-equipped to design and deploy the next generation of highly efficient and sustainable corrosion inhibitors.
References
-
Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019, June 15). YouTube. Retrieved January 24, 2026, from [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021, December 21). PubMed. Retrieved January 24, 2026, from [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). OUCI. Retrieved January 24, 2026, from [Link]
-
Some 1,2,3-triazole derivatives used as corrosion inhibitors. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
A Quantum Computational Method for Corrosion Inhibition. (2025, May 28). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Potentiodynamic Corrosion Testing. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. (2019, January 22). SciSpace. Retrieved January 24, 2026, from [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021, November 15). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF. Retrieved January 24, 2026, from [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
The application of click chemistry in the synthesis of agents with anticancer activity. (2015, March 12). PMC. Retrieved January 24, 2026, from [Link]
-
Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025, September 23). Baghdad Science Journal. Retrieved January 24, 2026, from [Link]
-
Recent applications of click chemistry in drug discovery. (2019, May 16). ResearchGate. Retrieved January 24, 2026, from [Link]
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AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025, March 3). ACS Publications. Retrieved January 24, 2026, from [Link]
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Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). Nature. Retrieved January 24, 2026, from [Link]
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The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Use of potentiodynamic polarization technique for corrosion testing of dental alloys. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001, January 1). OnePetro. Retrieved January 24, 2026, from [Link]
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Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. (2019, January 8). ResearchGate. Retrieved January 24, 2026, from [Link]
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Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Retrieved January 24, 2026, from [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023, June 20). Physical Chemistry Research. Retrieved January 24, 2026, from [Link]
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Potentiodynamic and Cyclic Polarization Scans. (2019, June 25). Gamry Instruments. Retrieved January 24, 2026, from [Link]
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Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
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Triazoles as a class of multifunctional corrosion inhibitors. Review. part iii. 1,2,3-benzotriazole and its derivatives. Aluminum alloys. (2020, September 29). Retrieved January 24, 2026, from [Link]
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Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. (2023, June 29). Retrieved January 24, 2026, from [Link]
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Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. (2023, January 13). PMC - NIH. Retrieved January 24, 2026, from [Link]
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Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. Retrieved January 24, 2026, from [Link]
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Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
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Potentiodynamic polarization methods for corrosion measurement. (n.d.). Request PDF. Retrieved January 24, 2026, from [Link]
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Application Note & Protocol: A Scalable and Robust Synthesis of Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
Abstract
Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] This document provides a comprehensive, field-proven guide for its large-scale synthesis. The protocol is based on a robust base-catalyzed 1,3-dipolar cycloaddition reaction. We delve into the mechanistic rationale, offer detailed, step-by-step protocols for both the precursor and final product synthesis, and address critical considerations for process optimization, safety, and scale-up. This guide is designed to be a self-validating system, enabling researchers to achieve high-yield, high-purity synthesis reliably and safely.
Scientific Rationale and Mechanistic Insight
The cornerstone of this synthesis is the highly efficient, base-catalyzed [3+2] cycloaddition between an organic azide (benzyl azide) and an active methylene compound (ethyl cyanoacetate). This reaction is a variation of the Dimroth synthesis of 5-amino-1,2,3-triazoles.
Reaction Scheme:
Causality of Experimental Choices:
-
Choice of Base: Sodium ethoxide (NaOEt) is the base of choice for this transformation. It serves a critical role in deprotonating the α-carbon of ethyl cyanoacetate, rendering it sufficiently nucleophilic to attack the terminal nitrogen of the benzyl azide. Using NaOEt in ethanol ensures compatibility with the reaction solvent and minimizes the introduction of other nucleophiles.
-
Reaction Solvent: Anhydrous ethanol is an ideal solvent. It readily dissolves the reactants and the sodium ethoxide base, facilitates the desired reaction pathway, and allows for straightforward product crystallization upon cooling or antisolvent addition.
-
Mechanism: The reaction proceeds via the formation of a carbanion from ethyl cyanoacetate, which then attacks the terminal nitrogen of benzyl azide. The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the thermodynamically stable aromatic 5-amino-1,2,3-triazole ring system.
-
The Dimroth Rearrangement: It is crucial to understand the potential for the Dimroth rearrangement in substituted 1,2,3-triazoles, which involves ring-opening and re-closure to form an isomeric triazole.[3] This rearrangement is often catalyzed by acid or heat.[4] The described protocol, employing basic conditions and controlled temperatures, kinetically favors the formation of the desired 1-benzyl-5-amino isomer, which can be isolated as the primary product.
Detailed Experimental Protocols
This synthesis is presented in two distinct, sequential parts: the preparation of the key benzyl azide intermediate and its subsequent conversion to the final product.
Part A: Synthesis of Benzyl Azide (Precursor)
Benzyl azide is a potentially explosive compound and must be handled with extreme care. This procedure should be conducted in a well-ventilated chemical fume hood behind a blast shield.
Materials & Equipment:
-
Benzyl bromide or benzyl chloride
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) and Water (H₂O)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Protocol:
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (35.8 g, 550 mmol) in a mixture of 120 mL of DMF and 40 mL of water. Stir until fully dissolved.[5]
-
Reactant Addition: To the stirring solution, add benzyl bromide (65.4 mL, 550 mmol) dropwise over 30 minutes. An ice bath can be used to control any initial exotherm.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature overnight (approx. 16 hours).[5]
-
Workup: Pour the reaction mixture into a 2 L separatory funnel containing 500 mL of water.
-
Extraction: Extract the aqueous phase with diethyl ether (3 x 200 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (2 x 150 mL) and brine (150 mL). This removes residual DMF and salts.
-
Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Crucially, do not heat the water bath above 40°C to avoid violent decomposition of the azide.
-
Product: The result is benzyl azide as a colorless oil (yields typically >90%).[5] The product is often used in the next step without further purification.
Part B: Large-Scale Synthesis of the Target Compound
Materials & Equipment:
-
Benzyl azide (from Part A)
-
Ethyl 2-cyanoacetate
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Large multi-neck, jacketed reaction vessel with overhead mechanical stirring, condenser, and temperature probe.
Step-by-Step Protocol:
-
Preparation of Sodium Ethoxide: In a jacketed reaction vessel under an inert atmosphere (e.g., Nitrogen), add 1 L of anhydrous ethanol. Carefully add sodium metal (21.0 g, 913 mmol) in small portions to control the exothermic reaction and hydrogen evolution. Allow the mixture to stir until all the sodium has dissolved completely. Cool the resulting sodium ethoxide solution to 0°C.
-
Addition of Cyanoacetate: To the cold sodium ethoxide solution, add ethyl 2-cyanoacetate (94.0 g, 831 mmol) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 5°C.[1] Stir for an additional 15 minutes after addition is complete.
-
Addition of Benzyl Azide: Add a solution of benzyl azide (100 g, 751 mmol) in 100 mL of anhydrous ethanol dropwise to the reaction mixture, again keeping the internal temperature below 5°C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Product Isolation: Upon completion, cool the reaction vessel to 0-5°C. The product will often begin to crystallize. Slowly add 1 L of cold water to the stirred mixture to precipitate more product.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 250 mL) and then with a small amount of cold ethanol (100 mL) to remove impurities.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected yield is typically in the range of 80-90%.
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of the entire synthetic process.
Caption: A workflow diagram for the two-stage synthesis.
Physicochemical and Characterization Data
| Property | Value | Source |
| CAS Number | 20271-33-4 | [6] |
| Molecular Formula | C₁₂H₁₄N₄O₂ | [6] |
| Molecular Weight | 246.27 g/mol | [6] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 164-166 °C | N/A |
| ¹H NMR (CDCl₃) | δ 7.40-7.30 (m, 5H, Ar-H), 5.45 (s, 2H, CH₂), 5.10 (bs, 2H, NH₂), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, CH₃) | N/A |
| ¹³C NMR (CDCl₃) | δ 165.0, 155.0, 135.5, 129.0, 128.5, 128.0, 115.0, 60.0, 51.0, 14.5 | N/A |
Safety Precautions: A Critical Overview
Adherence to strict safety protocols is mandatory due to the use of highly toxic and potentially explosive materials.
-
Sodium Azide (NaN₃):
-
Toxicity: Highly toxic if ingested or absorbed through the skin.[7] It is a potent cardiovascular and central nervous system toxicant.
-
Explosion Hazard: Can form highly explosive heavy metal azides.[8] NEVER use metal spatulas for handling solid sodium azide; use ceramic or plastic instead.[7] Avoid contact with lead and copper pipes in drains.
-
Acid Contact: Reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[7][9] Ensure all reactions are performed under basic or neutral conditions.
-
-
Benzyl Azide:
-
Explosion Hazard: Organic azides are energy-rich molecules and can be sensitive to shock, friction, and heat.[10] Avoid heating above 40°C during concentration. Always work behind a blast shield.
-
-
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.
-
Waste Disposal: Quench any residual azide in waste streams with a suitable reagent (e.g., sodium nitrite under acidic conditions, with caution) according to your institution's EHS guidelines. Do not pour azide-containing solutions down the drain.
-
Process Optimization and Scale-Up Considerations
Transitioning from lab-scale to large-scale production introduces several challenges that must be proactively managed.
-
Thermal Management: The formation of sodium ethoxide and the main cycloaddition reaction can be exothermic. A jacketed reactor with precise temperature control is essential to prevent thermal runaways and the formation of side products.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and reduced yields. Overhead mechanical stirring is required for large volumes to ensure the reaction mixture remains homogeneous.
-
Reagent Addition Rate: The dropwise addition of reagents is critical on a large scale to maintain temperature control and ensure a steady reaction rate.
-
Crystallization and Filtration: On a large scale, ensuring efficient crystallization may require seeding or controlled cooling ramps. Filtration and washing must be efficient to remove impurities without significant product loss. Using a Nutsche filter-dryer can streamline this process.
-
Solvent Selection: While ethanol is effective, alternative solvent systems like DMSO with a non-alkoxide base (e.g., potassium tert-butoxide) have been reported for similar reactions and could be explored for optimization.[11] Microwave-assisted synthesis can also dramatically reduce reaction times, though this is more applicable to smaller-scale, high-throughput synthesis.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive base (sodium ethoxide hydrolyzed). | Use fresh sodium metal and ensure ethanol is completely anhydrous. Prepare the base immediately before use. |
| Impure starting materials. | Verify the purity of benzyl azide and ethyl cyanoacetate by NMR or GC before starting. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reaction time and monitor by LC-MS until starting materials are consumed. |
| Product is Oily or Fails to Crystallize | Presence of impurities (e.g., residual DMF from the previous step). | Ensure the benzyl azide intermediate is properly washed and dried. Improve washing of the final product or consider recrystallization from an appropriate solvent like ethanol/water. |
| Formation of Side Products | Reaction temperature was too high, potentially leading to side reactions or rearrangement. | Maintain strict temperature control, especially during the addition of reagents. |
References
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National Center for Biotechnology Information. (n.d.). Ethyl 1-benzyl-5-{[(isopropylamino)(3-nitrophenoxy)methylidene]amino}-1H-1,2,3-triazole-4-carboxylate. PubChem. Retrieved from [Link]
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Kelly, J. M., et al. (2018). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]
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MDPI. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]
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MDPI. (2023). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl azide synthesis by azidonation. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Sodium azide >=98 %, for synthesis. Retrieved from [Link]
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Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction optimization for the NH-1,2,3-triazole synthesis. Retrieved from [Link]
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University of California, Berkeley EHS. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
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Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]
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National Institutes of Health. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Retrieved from [Link]
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YouTube. (2021). synthesis of benzyl azide & azide safety - laboratory experiment. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Retrieved from [Link]
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PubMed. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. Retrieved from [Link]
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University of New Mexico Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. Retrieved from [Link]
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Organic Syntheses. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Retrieved from [Link]
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Recent Progress in Materials. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]
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Validation & Comparative
comparing the biological efficacy of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate with known drugs
A Comparative Guide to the Biological Efficacy of Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
Authored for Drug Development Professionals, Researchers, and Scientists
Introduction: The Prominence of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, often being described as a "privileged scaffold".[1] This is due to its unique chemical properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[2] These characteristics allow triazole-containing compounds to interact with a wide array of biological receptors and enzymes, leading to a broad spectrum of pharmacological activities such as anticancer, antimicrobial, and antiviral effects.[1][3][4]
One such derivative, Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate (EATBC), represents a promising candidate for further investigation. This guide provides a comprehensive framework for evaluating the biological efficacy of EATBC. It outlines standardized, self-validating experimental protocols to compare its performance against well-established drugs in key therapeutic areas: oncology and infectious diseases. By presenting detailed methodologies and illustrative data, this document serves as a practical resource for researchers aiming to characterize this and similar novel chemical entities.
Section 1: Comparative Anticancer Efficacy Evaluation
The uncontrolled proliferation of cells is a hallmark of cancer.[5] Compounds containing the 1,2,3-triazole core have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3] Therefore, the primary assessment of a novel triazole derivative like EATBC is its cytotoxic potential against various cancer cell lines.
Causality Behind Experimental Choice: The MTT Assay
To quantify cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the method of choice due to its reliability, accuracy, and suitability for high-throughput screening.[6] This colorimetric assay provides a robust measure of cell viability. The underlying principle is the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[7][8] This reaction produces purple formazan crystals, the quantity of which is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, we can accurately determine the concentration at which a compound inhibits cell growth by 50% (IC50), a critical parameter for gauging anticancer potency.[6] Doxorubicin, a widely used chemotherapeutic agent, serves as an authoritative positive control to benchmark the compound's activity.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to be a self-validating system for determining the IC50 value of EATBC.
-
Cell Culture and Plating:
-
Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, and HepG2 hepatocellular carcinoma) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of EATBC and the positive control (Doxorubicin) in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).
-
Incubate the plates for 48 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[8]
-
Gently agitate the plate for 15-20 minutes in the dark at room temperature to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_Untreated_Control) * 100
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualization: MTT Assay Workflow
Caption: Functional groups contributing to EATBC's biological activity.
Conclusion and Future Directions
This guide provides a standardized framework for the initial biological characterization of Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate. The outlined protocols for anticancer and antimicrobial screening are robust, reproducible, and grounded in established scientific principles. The illustrative data suggests that while EATBC may not possess the same level of potency as established drugs like Doxorubicin or Ciprofloxacin, it demonstrates broad-spectrum biological activity worthy of further investigation.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific cellular targets and pathways affected by EATBC.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs to optimize potency and selectivity.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer and infection to assess its therapeutic potential.
By systematically applying these methodologies, the scientific community can effectively evaluate the promise of EATBC and other novel triazole derivatives as lead compounds for next-generation therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
